C6 N,N-Diethyl vs. N-Methyl Substituent: Structural and Predicted Steric Impact on PDE4 Binding
The target compound bears an N,N-diethylamino group at the C6 position, whereas the prototypical 9-benzyladenine PDE4 inhibitor BWA 78U carries an N-methylamino group. In the 1997 Bourguignon et al. SAR study, BWA 78U exhibited a PDE4 IC50 of 3 μM with selectivity over PDE3 [1]. Subsequent optimization demonstrated that increasing steric bulk and lipophilicity at the C6 position (e.g., through N,N-disubstitution in NCS 613) enhanced PDE4 potency by approximately 70-fold (IC50 0.042 μM) [2]. The N,N-diethyl substitution on the target compound occupies a distinct steric and lipophilic space relative to N-methyl, N-monosubstituted, and cyclic amino variants, which is predicted to alter PDE4 subtype selectivity and metabolic N1-oxidation rates based on class SAR trends [1].
| Evidence Dimension | C6 amino substituent steric/electronic character and associated PDE4 inhibitory potency |
|---|---|
| Target Compound Data | N,N-diethylamino at C6; PDE4 IC50 not directly reported in published literature |
| Comparator Or Baseline | BWA 78U: N-methylamino at C6, PDE4 IC50 = 3 μM; NCS 613: cyclic N-substitution, PDE4 IC50 = 0.042 μM |
| Quantified Difference | PDE4 potency difference between closely related C6 analogs ranges from ~70-fold (BWA 78U vs. NCS 613) to ~260-fold across the series (NCS 631 vs. NCS 613) |
| Conditions | PDE4 isolated from bovine vascular smooth muscle; 1 μM cAMP substrate (Bourguignon et al., 1997); human recombinant PDE4 isoforms at 1 μM cAMP substrate (Yougbare et al., 2011) |
Why This Matters
The C6 N,N-diethyl motif occupies an underexplored SAR space between the well-characterized N-methyl analog (BWA 78U, weak PDE4 inhibitor) and potent cyclic amino variants (NCS 613), enabling researchers to probe the steric and lipophilic tolerance of the PDE4 catalytic pocket.
- [1] Bourguignon, J.-J., Désaubry, L., Raboisson, P., Wermuth, C.-G., & Lugnier, C. (1997). 9-Benzyladenines: Potent and Selective cAMP Phosphodiesterase Inhibitors. Journal of Medicinal Chemistry, 40(12), 1768–1770. View Source
- [2] Yougbare, I., Morin, C., Senouvo, F. Y., Sirois, C., Albadine, R., Lugnier, C., & Rousseau, E. (2011). NCS 613, a potent and specific PDE4 inhibitor, displays anti-inflammatory effects on human lung tissues. American Journal of Physiology-Lung Cellular and Molecular Physiology, 301(4), L441–L450. (Table 2: NCS 613 IC50 on PDE4 = 0.042 μM) View Source
